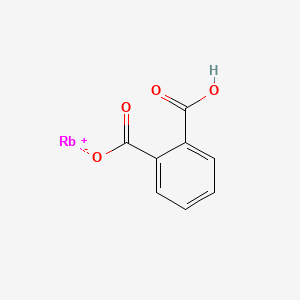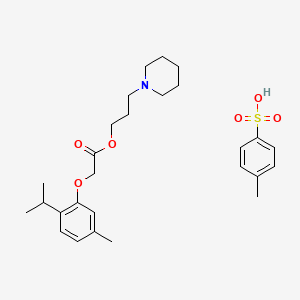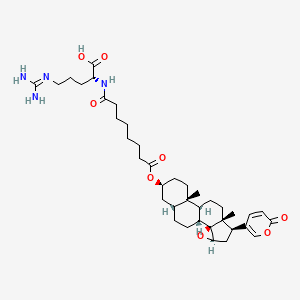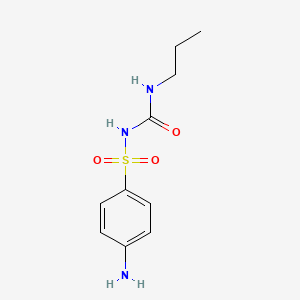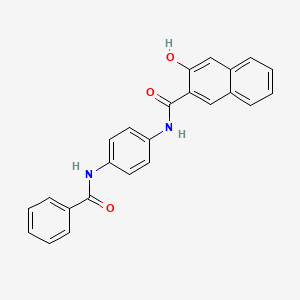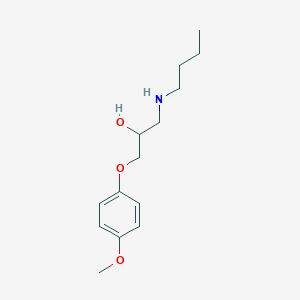![molecular formula C11H18S2 B14687548 Spiro[bicyclo[4.2.1]nonane-9,2'-[1,3]dithiolane] CAS No. 28640-49-5](/img/structure/B14687548.png)
Spiro[bicyclo[4.2.1]nonane-9,2'-[1,3]dithiolane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[bicyclo[4.2.1]nonane-9,2’-[1,3]dithiolane] is a chemical compound characterized by a unique spirocyclic structure. This compound features a bicyclo[4.2.1]nonane core with a spiro linkage to a 1,3-dithiolane ring. The spirocyclic structure imparts distinct chemical and physical properties, making it an interesting subject for research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[bicyclo[4.2.1]nonane-9,2’-[1,3]dithiolane] typically involves the construction of the bicyclo[4.2.1]nonane core followed by the introduction of the 1,3-dithiolane ring. One common method involves the reaction of bicyclo[4.2.1]nonane derivatives with dithiolane precursors under specific conditions. For instance, the use of organic alkali and CuCl at low temperatures (e.g., -80°C to -70°C) can facilitate the formation of the spiro linkage .
Industrial Production Methods
Industrial production of Spiro[bicyclo[4.2.1]nonane-9,2’-[1,3]dithiolane] may involve scalable synthetic routes that ensure high yield and purity. The optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial for efficient production. detailed industrial methods are often proprietary and not publicly disclosed.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[bicyclo[4.2.1]nonane-9,2’-[1,3]dithiolane] undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the spirocyclic structure and the dithiolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the dithiolane ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur at the dithiolane ring, with reagents such as alkyl halides or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dithiolane ring can yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or other reduced species .
Applications De Recherche Scientifique
Spiro[bicyclo[4.2.1]nonane-9,2’-[1,3]dithiolane] has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It is used in the production of advanced materials and as a precursor for various chemical processes
Mécanisme D'action
The mechanism by which Spiro[bicyclo[4.2.1]nonane-9,2’-[1,3]dithiolane] exerts its effects involves interactions with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate biological pathways. Detailed studies on the molecular targets and pathways involved are ongoing and contribute to understanding its potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Spiro[bicyclo[4.2.1]nonane-7-spiro-2’-tetrahydrofuran]
- Bicyclo[4.3.0]nonane derivatives
- Spiro[bicyclo[3.3.1]nonane-9,2’-[1,3]dithiolane]-7-carboxylic acid
Uniqueness
Spiro[bicyclo[4.2.1]nonane-9,2’-[1,3]dithiolane] is unique due to its specific spiro linkage and the presence of the dithiolane ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its structural features enable unique interactions with molecular targets, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
28640-49-5 |
|---|---|
Formule moléculaire |
C11H18S2 |
Poids moléculaire |
214.4 g/mol |
Nom IUPAC |
spiro[1,3-dithiolane-2,9'-bicyclo[4.2.1]nonane] |
InChI |
InChI=1S/C11H18S2/c1-2-4-10-6-5-9(3-1)11(10)12-7-8-13-11/h9-10H,1-8H2 |
Clé InChI |
UNZNETIGNDOWIR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2CCC(C1)C23SCCS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(4-Chlorophenyl)methyl]-N,N-dimethylmethanimidamide](/img/structure/B14687476.png)
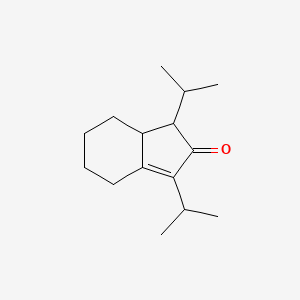
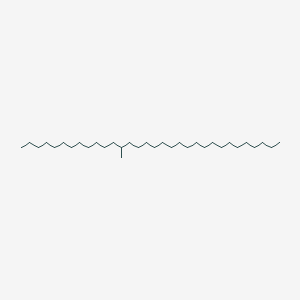
![5-Ethoxy-2-[(3-hydroxyphenyl)methylideneamino]phenol](/img/structure/B14687505.png)
![[1-(3,4-Dimethoxy-phenyl)-3-hydroxymethyl-6,7-dimethoxy-naphthalen-2-yl]-methanol](/img/structure/B14687509.png)
![N-[(Z)-(3,4-dichlorophenyl)methylideneamino]-5-nitropyridin-2-amine](/img/structure/B14687513.png)
